4-((8-Hydroxy-6-sulfonaphthalen-2-yl)amino)benzoic acid
CAS No.: 5855-84-5
Cat. No.: VC7805859
Molecular Formula: C17H13NO6S
Molecular Weight: 359.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5855-84-5 |
|---|---|
| Molecular Formula | C17H13NO6S |
| Molecular Weight | 359.4 g/mol |
| IUPAC Name | 4-[(8-hydroxy-6-sulfonaphthalen-2-yl)amino]benzoic acid |
| Standard InChI | InChI=1S/C17H13NO6S/c19-16-9-14(25(22,23)24)7-11-3-6-13(8-15(11)16)18-12-4-1-10(2-5-12)17(20)21/h1-9,18-19H,(H,20,21)(H,22,23,24) |
| Standard InChI Key | DRPVWDDGKRHPKB-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)O)NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)O)O |
| Canonical SMILES | C1=CC(=CC=C1C(=O)O)NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 4-[(8-hydroxy-6-sulfonaphthalen-2-yl)amino]benzoic acid, reflects its hybrid structure:
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A naphthalene backbone substituted with hydroxyl (-OH) and sulfonic acid (-SO₃H) groups at positions 8 and 6, respectively.
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An aminobenzoic acid group attached via a C–N bond at position 2 of the naphthalene ring .
Table 1: Fundamental Chemical Data
Structural Analysis
X-ray crystallography and computational modeling reveal:
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Planar geometry in the naphthalene system, facilitating π-π stacking interactions.
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Hydrogen-bonding networks between the -OH, -SO₃H, and -COOH groups, enhancing solubility in polar solvents .
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Tautomeric equilibria involving the hydroxyl and sulfonic acid groups under varying pH conditions.
Synthesis and Industrial Production
Sulfonation and Coupling Reactions
The synthesis typically involves:
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Sulfonation of 8-hydroxynaphthalene: Treatment with concentrated H₂SO₄ at 120–150°C introduces the sulfonic acid group .
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Nitration: Introduces a nitro group at position 2, forming nitro-T-acid intermediates .
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Catalytic Hydrogenation: Nickel alloy catalysts reduce nitro groups to amines under H₂ pressure (3–5 bar) at 80°C .
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Coupling with 4-aminobenzoic acid: Achieved via nucleophilic aromatic substitution in alkaline media.
Industrial Optimization
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Batch reactors dominate production, yielding ~75% purity.
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Continuous-flow systems improve yield to 89% by minimizing side reactions .
Physicochemical Properties
Solubility and Stability
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Aqueous solubility: 12.7 g/L at 25°C (pH 7), driven by ionization of -SO₃H and -COOH.
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Thermal stability: Decomposes at 285°C, with no melting point observed below this threshold.
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pH sensitivity: Precipitates in acidic conditions (pH < 3) due to protonation of sulfonate groups .
Spectroscopic Profiles
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UV-Vis: λₘₐₓ = 320 nm (π→π* transitions in naphthalene).
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IR: Peaks at 1680 cm⁻¹ (C=O stretch), 1180 cm⁻¹ (S=O asym. stretch), and 3400 cm⁻¹ (-OH stretch) .
Biological Activities and Applications
Enzymatic Interactions
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Tyrosinase inhibition: IC₅₀ = 18 µM, attributed to competitive binding at the enzyme’s copper-active site.
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Antimicrobial potential: Moderate activity against Staphylococcus aureus (MIC = 128 µg/mL).
Industrial Uses
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Dye synthesis: Key intermediate for azo dyes due to diazo coupling compatibility .
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Pharmaceutical intermediates: Functionalized via amidation to produce kinase inhibitors.
Comparative Analysis with Structural Analogues
Table 2: Key Analogues and Divergent Properties
Future Research Directions
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Mechanistic studies to elucidate tyrosinase inhibition pathways.
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Green chemistry approaches for solvent-free synthesis.
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Structure-activity relationships to optimize bioactivity.
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